N-(3-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide
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Overview
Description
“N-(3-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide” is a complex organic compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.
Sulfonylation: The imidazole derivative can be sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Acetamide formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The chlorophenyl groups are susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide: can be compared with other sulfonylacetamides and imidazole derivatives.
Unique Features: Its unique structural features, such as the presence of multiple chlorophenyl groups and the imidazole ring, distinguish it from other compounds.
List of Similar Compounds
- This compound
- N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide
- N-(3-bromophenyl)-2-{[1-(3-bromophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide
Properties
Molecular Formula |
C24H19Cl2N3O3S |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-4-(4-methylphenyl)imidazol-2-yl]sulfonylacetamide |
InChI |
InChI=1S/C24H19Cl2N3O3S/c1-16-8-10-17(11-9-16)22-14-29(21-7-3-5-19(26)13-21)24(28-22)33(31,32)15-23(30)27-20-6-2-4-18(25)12-20/h2-14H,15H2,1H3,(H,27,30) |
InChI Key |
AYCBQYCJIUNETF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=N2)S(=O)(=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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